molecular formula C16H13ClN6O4 B2365097 4-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1004638-03-2

4-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No. B2365097
CAS RN: 1004638-03-2
M. Wt: 388.77
InChI Key: AGEAUUCUFWTVGC-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H13ClN6O4 and its molecular weight is 388.77. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

  • Molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit polarized structures and are linked into chains or sheets by various hydrogen bonds, forming complex structures with potential applications in crystallography and materials science (Portilla et al., 2007).

Synthesis and Characterization

  • The compound's derivatives have been synthesized and characterized using various spectroscopic techniques, providing insights into chemical synthesis methods and the potential for creating new compounds (Chopde et al., 2012).
  • Novel synthesis pathways have been explored, like the conversion of the compound into dihydropyrimidines with potential antitubercular activity, expanding the scope of medicinal chemistry (Trivedi et al., 2010).

Biological Activities

  • Some derivatives display promising antimicrobial activities, suggesting potential applications in developing new antibacterial and antifungal agents (Daidone et al., 1992).
  • Investigations into antitubercular, antimalarial, anti-SARS-CoV-2, and anticancer activities of related compounds highlight the compound's role in drug discovery and therapeutic applications (Zapol’skii et al., 2022).

properties

IUPAC Name

4-chloro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O4/c1-8-6-14(24)20-16(18-8)22-13(5-9(2)21-22)19-15(25)10-3-4-11(17)12(7-10)23(26)27/h3-7H,1-2H3,(H,19,25)(H,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEAUUCUFWTVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

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